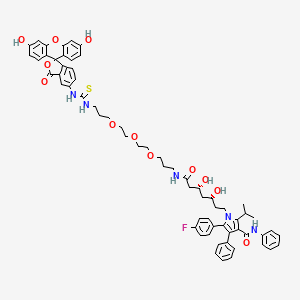![molecular formula C25H18F3N3O2S B10856850 4-{3-[4-(4-Hydroxyphenyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-(trifluoromethyl)benzonitrile](/img/structure/B10856850.png)
4-{3-[4-(4-Hydroxyphenyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABM-14 is a ligand specifically designed for targeting the androgen receptor for proteolysis-targeting chimeras (PROTAC). It binds to a ligand for von Hippel-Lindau (VHL) via a linker to form ARCC-4, which degrades the androgen receptor . The molecular formula of ABM-14 is C25H18F3N3O2S, and it has a molecular weight of 481.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABM-14 involves multiple steps, including the formation of the core structure and the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Formation of the Core Structure: This step typically involves the use of aromatic compounds and various coupling reactions.
Introduction of Functional Groups: Functional groups such as trifluoromethyl, cyano, and hydroxyl groups are introduced using reagents like trifluoromethyl iodide, cyanogen bromide, and sodium hydroxide, respectively.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production methods for ABM-14 are not publicly available. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
ABM-14 undergoes various chemical reactions, including:
Oxidation: ABM-14 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ABM-14 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving the degradation of androgen receptors, which is crucial for understanding hormone-related diseases.
Medicine: Investigated for its potential in developing treatments for diseases like prostate cancer by targeting and degrading androgen receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
ABM-14 exerts its effects by binding to the androgen receptor and forming a complex with a ligand for von Hippel-Lindau. . The molecular targets involved include the androgen receptor and the von Hippel-Lindau protein.
Comparison with Similar Compounds
Similar Compounds
ARCC-4: Formed by the binding of ABM-14 to a ligand for von Hippel-Lindau.
Other PROTAC Ligands: Compounds like ARV-110 and ARV-471, which also target androgen receptors for degradation.
Uniqueness
ABM-14 is unique due to its specific binding affinity for the androgen receptor and its ability to form a stable complex with von Hippel-Lindau, leading to efficient degradation of the androgen receptor. This makes it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C25H18F3N3O2S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
4-[3-[4-(4-hydroxyphenyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C25H18F3N3O2S/c1-24(2)22(33)30(19-10-5-17(14-29)21(13-19)25(26,27)28)23(34)31(24)18-8-3-15(4-9-18)16-6-11-20(32)12-7-16/h3-13,32H,1-2H3 |
InChI Key |
WVKLCXDKHAOSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


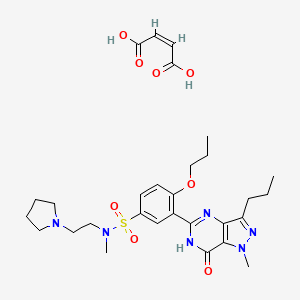
![2-[5-(4-chlorophenyl)-2-furanyl]-2,5-dihydro-4-hydroxy-1-(6-methyl-2-benzothiazolyl)-5-oxo-1H-pyrrole-3-carboxylicacidethylester](/img/structure/B10856778.png)
![1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride](/img/structure/B10856780.png)
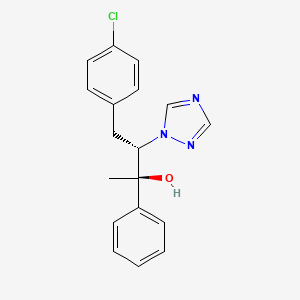
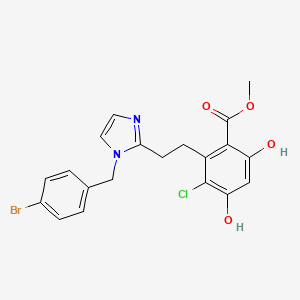
![N-methyl-1-[[3-[3-[[4-(N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-phenylpyridin-1-ium-4-amine;dibromide](/img/structure/B10856808.png)
![3-((5-Bromothiophen-2-yl)methyl)-2-((Z)-((E)-5-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)methyl)thiazol-3-ium chloride](/img/structure/B10856816.png)

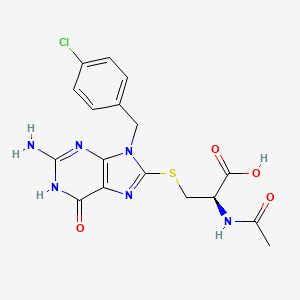


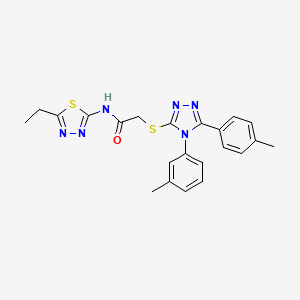
![5-(5-fluoropyridin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10856877.png)
